molecular formula C16H19ClN2O3S2 B10970152 1-[(5-Chlorothiophen-2-yl)sulfonyl]-4-(3-methoxybenzyl)piperazine

1-[(5-Chlorothiophen-2-yl)sulfonyl]-4-(3-methoxybenzyl)piperazine

Cat. No.: B10970152
M. Wt: 386.9 g/mol
InChI Key: ZYBUCVGICQPZBT-UHFFFAOYSA-N
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Description

1-[(5-Chlorothiophen-2-yl)sulfonyl]-4-(3-methoxybenzyl)piperazine is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a piperazine ring substituted with a 5-chlorothiophen-2-ylsulfonyl group and a 3-methoxybenzyl group, making it a valuable molecule in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Chlorothiophen-2-yl)sulfonyl]-4-(3-methoxybenzyl)piperazine typically involves multiple steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the 5-Chlorothiophen-2-ylsulfonyl Group: This step involves the sulfonylation of the piperazine ring using 5-chlorothiophene-2-sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the 3-Methoxybenzyl Group: The final step is the alkylation of the piperazine nitrogen with 3-methoxybenzyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-[(5-Chlorothiophen-2-yl)sulfonyl]-4-(3-methoxybenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl and benzyl positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the thiophene and benzyl groups.

    Reduction: Reduced forms of the sulfonyl and benzyl groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(5-Chlorothiophen-2-yl)sulfonyl]-4-(3-methoxybenzyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(5-Chlorothiophen-2-yl)sulfonyl]-4-(3-methoxybenzyl)piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1-[(5-Chlorothiophen-2-yl)sulfonyl]piperazine: Lacks the 3-methoxybenzyl group, making it less complex.

    4-(3-Methoxybenzyl)piperazine: Lacks the 5-chlorothiophen-2-ylsulfonyl group, affecting its reactivity and applications.

Uniqueness

1-[(5-Chlorothiophen-2-yl)sulfonyl]-4-(3-methoxybenzyl)piperazine is unique due to the presence of both the 5-chlorothiophen-2-ylsulfonyl and 3-methoxybenzyl groups. This dual substitution enhances its chemical reactivity and potential biological activity, making it a valuable compound for diverse research applications.

Properties

Molecular Formula

C16H19ClN2O3S2

Molecular Weight

386.9 g/mol

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-4-[(3-methoxyphenyl)methyl]piperazine

InChI

InChI=1S/C16H19ClN2O3S2/c1-22-14-4-2-3-13(11-14)12-18-7-9-19(10-8-18)24(20,21)16-6-5-15(17)23-16/h2-6,11H,7-10,12H2,1H3

InChI Key

ZYBUCVGICQPZBT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Cl

Origin of Product

United States

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